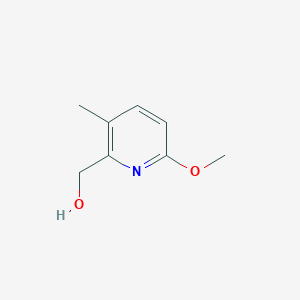

(6-Methoxy-3-methylpyridin-2-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (6-Methoxy-3-methylpyridin-2-yl)methanol involves several methods, including condensation reactions, reduction processes, and cyclization steps. Researchers have reported successful syntheses using both chemical and enzymatic routes. For detailed synthetic pathways, consult relevant literature .

科学的研究の応用

Synthesis and Characterization

- The condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde at high temperatures without a catalyst or solvent led to the formation of a symmetrical molecule with two intramolecular hydrogen bonds. This molecule was characterized using mass spectroscopy, IR, 1H NMR, UV-Vis, and single-crystal X-ray diffraction, revealing its planar structure and moderate intramolecular hydrogen bonds (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Co-crystallization Studies

- A co-crystallization study involving 2-pyridinecarboxaldehyde and (6-methylpyridin-2-yl)methanol produced two molecular components in a triclinic space group. The reaction showcased the formation of α-diketone compounds through a solvent- and catalyst-free reaction (Percino, Chapela, Urzúa, Toribio, & Rodríguez-Barbarín, 2007).

Catalysis and Surface Chemistry

- Methanol has been used to probe the nature of surface sites of ceria nanocrystals with defined surface planes. This study involved the adsorption and desorption of methanol to understand the distribution of methoxy species on different surfaces (Wu, Li, Mullins, & Overbury, 2012).

Methanol-to-Olefin Process

- In the methanol-to-olefin (MTO) process on acidic zeolites, the conversion of an equilibrium mixture of methanol and DME is dominated by a "hydrocarbon pool" mechanism. This research demonstrated the high reactivity of surface methoxy species and their role in the initial C-C bond formation in the MTO process (Wang, Buchholz, Seiler, & Hunger, 2003).

Ligand Exchange Reactions

- The complex [Et4N]3[W2(CO)6(OMe)3] has been shown to undergo ligand substitution of the methoxide in the presence of alcohols, indicating the reactivity of the complex with various alcohols at room temperature (Klausmeyer, Adrian, Khan, & Reibenspies, 2003).

Organometallic Chemistry

- The reaction of 3-chloroformyl-2-methylpyridine led to the formation of pyrido[b]cyclobuten-5-one and 1-azafulvenallene, showcasing the chemical transformations of methanol derivatives in organic synthesis (Chou, Wu, & Chen, 1995).

作用機序

Mode of Action

It is known that methoxy and methyl groups in a pyridine ring can have various effects on biological systems .

Biochemical Pathways

Pyridine derivatives have been found to interact with various biochemical pathways, depending on their specific structure and functional groups .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (6-Methoxy-3-methylpyridin-2-yl)methanol are not well studied. As a small molecule, it is expected to have good absorption and distribution properties. The methoxy and methyl groups may influence its metabolism and excretion .

Action Environment

The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The stability and efficacy of this compound may also be affected by these factors .

特性

IUPAC Name |

(6-methoxy-3-methylpyridin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-3-4-8(11-2)9-7(6)5-10/h3-4,10H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXNTOOBEYKLEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)OC)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

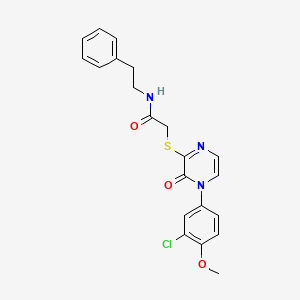

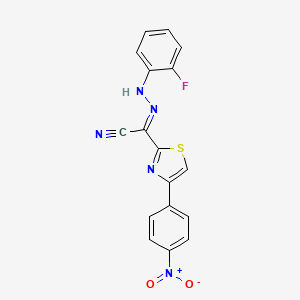

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-{[(pyridin-3-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2920128.png)

![2-(4-Chlorobenzyl)-4-[(3,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2920133.png)

![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2920134.png)

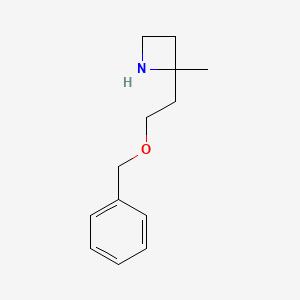

![8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid](/img/structure/B2920140.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2920141.png)

![N-(1-cyanocycloheptyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B2920147.png)